molecular formula C17H17ClN2O2 B4967598 N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide CAS No. 5618-59-7

N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide

Cat. No.: B4967598
CAS No.: 5618-59-7
M. Wt: 316.8 g/mol
InChI Key: PZMQPDDMIAHIGR-UHFFFAOYSA-N
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Description

N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide is a synthetic organic compound with the molecular formula C 17 H 17 ClN 2 O 2 and a molecular weight of 316.78 g/mol . This ethanediamide derivative features a molecular structure incorporating both benzyl and 2-(2-chlorophenyl)ethyl substituents on the amide nitrogen atoms, contributing to its specific steric and electronic properties . The compound has a documented density of 1.235 g/cm³ . Compounds within the broader class of N-benzyl-substituted chemicals are of significant interest in medicinal chemistry research, particularly in the study of molecular interactions with neurological targets such as serotonin receptors, which helps in understanding receptor pharmacology and developing research tools . As a specialized chemical, it serves as a valuable building block or intermediate in organic synthesis and drug discovery programs, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . This product is provided for non-clinical research and development purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic use, or for any form of personal consumption. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material in accordance with established laboratory safety protocols .

Properties

IUPAC Name

N'-benzyl-N-[2-(2-chlorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)10-11-19-16(21)17(22)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMQPDDMIAHIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367295
Record name N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5618-59-7
Record name N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide typically involves the reaction of benzylamine with 2-(2-chlorophenyl)ethylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and physicochemical properties of the target compound with similar ethanediamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
N-Benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide (Target) C₁₇H₁₇ClN₂O₂ 316.8 Benzyl, 2-chlorophenyl, ethanediamide High lipophilicity; potential for hydrophobic interactions in biological targets
N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide C₁₈H₁₈ClN₂O₄S₂ 441.9 Allyl, 4-chlorophenyl sulfonyl, thiophene Sulfonyl group increases polarity; thiophene introduces π-electron interactions
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ 424.9 Bithiophene, hydroxyethyl, 3-chloro-4-fluorophenyl Fluorine enhances metabolic stability; thiophene improves electronic delocalization
Bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato}lead(II) C₂₈H₂₈N₂S₄Pb 704.8 Dithiocarbamate ligands, thiophene, lead(II) center Metal coordination enables crystallographic applications; sulfur-rich ligands
Phenoxybenzamine hydrochloride C₁₈H₂₂Cl₂N₂O 357.3 Phenoxyethyl, chloroethyl, benzylamine Alkylating activity due to chloroethyl group; adrenergic receptor antagonist

Key Observations

Substituent Effects: The target compound lacks heterocyclic rings (e.g., thiophene in ) or sulfonyl groups, simplifying its structure compared to analogs. Its 2-chlorophenyl group provides moderate lipophilicity, whereas analogs with fluorine (e.g., ) or sulfonyl groups (e.g., ) exhibit enhanced polarity or metabolic stability. Thiophene-containing analogs (e.g., ) benefit from π-π stacking interactions in biological systems, which the target compound cannot achieve.

Functional Group Diversity: Dithiocarbamate-metal complexes (e.g., ) demonstrate unique applications in materials science due to metal coordination, unlike the purely organic target compound. Phenoxybenzamine () shares a chloroethyl group but acts as an alkylating agent, highlighting how minor structural differences drastically alter pharmacological mechanisms.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (316.8 g/mol ) suggests better aqueous solubility compared to bulkier analogs like the lead(II) complex (704.8 g/mol ) or the bithiophene derivative (424.9 g/mol ) .

Biological Activity

N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound consists of a benzyl group attached to an ethanediamide backbone, with a chlorophenyl substituent. Its unique structure allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of this compound can influence various biochemical pathways, potentially affecting cellular processes like apoptosis and signal transduction.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound64.5-81% after 20 min7.12 ± 2.32
Trolox91%Not applicable
Other derivativesVaries (lower than above)Varies

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in various models. Studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Case Studies

  • Study on Enzyme Interaction : A study conducted on the interaction of this compound with cyclooxygenase (COX) enzymes revealed that it could inhibit COX-1 and COX-2 activities, suggesting potential therapeutic applications in managing pain and inflammation.
  • Cell Culture Studies : In vitro studies using human cell lines have shown that this compound can reduce cell viability in cancerous cells while sparing normal cells, indicating its selective cytotoxicity.

Similar Compounds

  • N-benzyl-N'-[2-(4-chlorophenyl)ethyl]ethanediamide : This compound exhibits similar biological activities but with different binding affinities.
  • N-benzyl-N'-[2-(2-chlorophenyl)ethyl]oxamide : While structurally related, this compound shows reduced antioxidant activity compared to this compound.

Table 2: Comparison of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory Activity
This compoundHighModerate
N-benzyl-N'-[2-(4-chlorophenyl)ethyl]ethanediamideModerateLow
N-benzyl-N'-[2-(2-chlorophenyl)ethyl]oxamideLowModerate

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The 2-chlorophenyl group produces distinct aromatic splitting patterns (δ 7.2–7.4 ppm for protons; δ 125–140 ppm for carbons). The benzyl group’s methylene protons appear as a singlet near δ 4.3 ppm.
  • MS (ESI+) : The molecular ion [M+H]⁺ should match the exact mass (calculated: ~358.8 g/mol). Fragmentation patterns (e.g., loss of the benzyl group [M-91]⁺) confirm connectivity. For purity, HPLC-UV (λ = 254 nm) with >95% area under the curve is recommended .

What strategies mitigate low solubility in aqueous buffers during biological assays?

Basic Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity.
  • pH adjustment : The compound’s amide groups may ionize slightly in acidic/basic conditions (pKa ~3.5 and ~10.5). Buffers like PBS (pH 7.4) with 0.1% Tween-80 can stabilize suspensions.
  • LogP optimization : Structural analogs with logP ~2.5–3.0 show improved membrane permeability. If solubility remains problematic, pro-drug derivatization (e.g., esterification) is a viable alternative .

How can researchers optimize reaction conditions to address contradictory yield data in literature?

Advanced Research Question
Contradictions often arise from unoptimized catalysts or solvent polarity. For example:

  • Catalyst screening : Replace traditional EDC/HOBt with HATU for higher coupling efficiency (reported 15% yield increase in similar amide syntheses).
  • Solvent effects : Polar aprotic solvents (DMAC, NMP) may reduce side reactions compared to DMF.
  • DoE (Design of Experiments) : Use factorial designs to test temperature, solvent, and catalyst combinations. For instance, a central composite design (CCD) can identify interactions between variables (e.g., higher temperatures reduce reaction time but increase impurity formation) .

What mechanisms underlie its potential biological activity, and how can binding assays validate them?

Advanced Research Question
Hypothesized mechanisms include:

  • Enzyme inhibition : The 2-chlorophenyl group may interact with hydrophobic pockets in kinases (e.g., EGFR) or proteases.
  • Receptor antagonism : The benzyl moiety could mimic tyrosine residues in GPCR binding sites.
    Validation methods :

SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) to immobilized targets.

Fluorescence polarization : Competitive assays using fluorescent ligands (e.g., FITC-labeled ATP for kinase inhibition).

Cellular assays : Dose-response curves (IC50) in relevant cell lines (e.g., HEK293 for GPCR activity). Evidence from related compounds suggests IC50 values in the low micromolar range (1–10 µM) .

How should researchers address discrepancies in reported biological activity across studies?

Advanced Research Question
Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

  • Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT/PrestoBlue) to minimize variability.
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., hydrolyzed amides) that may antagonize or enhance activity.
  • Orthogonal assays : Confirm hits using both biochemical (e.g., enzymatic) and phenotypic (e.g., migration/invasion) assays. For example, a compound showing anti-proliferative activity in one study but not another may require verification of cell line authentication (STR profiling) .

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